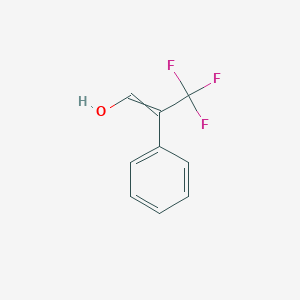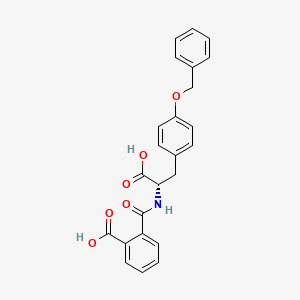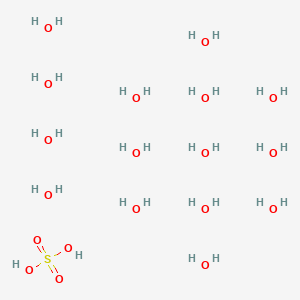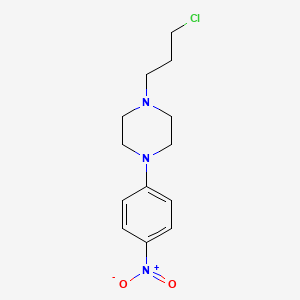![molecular formula C12H15Cl3Si B12585254 Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane CAS No. 634148-43-9](/img/structure/B12585254.png)
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a propyl chain, which is further connected to a phenyl ring substituted with a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane typically involves the reaction of a suitable phenylpropyl precursor with trichlorosilane. One common method is the hydrosilylation of an allyl-substituted phenylpropyl compound using trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy or amino groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new carbon-silicon bonds.
Oxidation and Reduction: The phenyl ring and the prop-1-en-2-yl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used in substitution reactions. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate hydrosilylation reactions. The reactions are usually conducted at elevated temperatures under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.
Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.
Oxidation and Reduction: The major products are oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane involves its ability to form stable carbon-silicon bonds through various chemical reactions. The trichlorosilane group is highly reactive and can undergo substitution reactions to form new functionalized organosilicon compounds. The phenyl ring and the prop-1-en-2-yl group can participate in various organic transformations, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]ethyl}silane: Similar structure but with an ethyl chain instead of a propyl chain.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]methyl}silane: Similar structure but with a methyl chain instead of a propyl chain.
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]butyl}silane: Similar structure but with a butyl chain instead of a propyl chain.
Uniqueness
Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane is unique due to its specific combination of a trichlorosilane group, a propyl chain, and a phenyl ring with a prop-1-en-2-yl substituent. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
634148-43-9 |
|---|---|
Formule moléculaire |
C12H15Cl3Si |
Poids moléculaire |
293.7 g/mol |
Nom IUPAC |
trichloro-[2-(3-prop-1-en-2-ylphenyl)propyl]silane |
InChI |
InChI=1S/C12H15Cl3Si/c1-9(2)11-5-4-6-12(7-11)10(3)8-16(13,14)15/h4-7,10H,1,8H2,2-3H3 |
Clé InChI |
SMXPJZWQUQQUKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](Cl)(Cl)Cl)C1=CC(=CC=C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)

![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)

![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)

![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
